Methyl 5-(4-chlorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate

Lipophilicity Drug-likeness Permeability

Methyl 5-(4-chlorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate (CAS 301682‑64‑4) is a fully substituted benzofuran-3-carboxylate ester. The molecule bears a 4‑chlorobenzoyloxy group at the benzofuran 5‑position, a methyl substituent at the 2‑position and a methyl ester at the 3‑position, giving it a molecular formula of C₁₈H₁₃ClO₅ and a molecular weight of 344.7 g·mol⁻¹.

Molecular Formula C18H13ClO5
Molecular Weight 344.75
CAS No. 301682-64-4
Cat. No. B2793796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-chlorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate
CAS301682-64-4
Molecular FormulaC18H13ClO5
Molecular Weight344.75
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)Cl)C(=O)OC
InChIInChI=1S/C18H13ClO5/c1-10-16(18(21)22-2)14-9-13(7-8-15(14)23-10)24-17(20)11-3-5-12(19)6-4-11/h3-9H,1-2H3
InChIKeyRAARFAYNKHXDGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(4-chlorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate Procurement Baseline and Core Identity


Methyl 5-(4-chlorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate (CAS 301682‑64‑4) is a fully substituted benzofuran-3-carboxylate ester. The molecule bears a 4‑chlorobenzoyloxy group at the benzofuran 5‑position, a methyl substituent at the 2‑position and a methyl ester at the 3‑position, giving it a molecular formula of C₁₈H₁₃ClO₅ and a molecular weight of 344.7 g·mol⁻¹ [1]. The structure is confirmed by ¹H NMR spectroscopy and the compound is offered as a research‑grade chemical (≥95 % purity) by multiple suppliers . It has been included in high‑throughput screening libraries targeting HCV NS3 and other viral proteins, indicating its relevance in early‑stage antiviral discovery .

Why Generic Substitution Fails for Methyl 5-(4-chlorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate in Scientific Procurement


Benzofuran‑3‑carboxylate esters constitute a broad and commercially abundant family, yet even minor structural variations produce substantial shifts in physicochemical properties, bioactivity fingerprints, and synthetic utility. The methyl ester of 301682‑64‑4 cannot be interchanged indiscriminately with its ethyl or isopropyl congeners because the ester moiety directly controls lipophilicity (XLogP3 varies by >0.6 units across the methyl‑to‑isopropyl series), aqueous solubility, and metabolic lability [1]. Furthermore, the 4‑chlorobenzoyloxy substituent at position 5 distinguishes the compound from the corresponding 4‑chlorobenzyloxy analog, which lacks the carbonyl linker and therefore displays different hydrogen‑bonding capacity and conformational flexibility [2]. In antiviral screening cascades, these structural nuances translate into divergent hit‑expansion trajectories; the specific substitution pattern of 301682‑64‑4 is tied to a defined patent space covering HCV NS5B polymerase inhibitors [3]. Consequently, procurement decisions that ignore these fine‑grained structural differences risk selecting a compound that is neither the patented entity nor the active scaffold required for a given SAR program.

Quantitative Differentiation Evidence for Methyl 5-(4-chlorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate Over Closest Analogs


Ester‑Driven Lipophilicity Divergence Separates Methyl, Ethyl and Isopropyl Congeners

Among the three commercially available ester variants of the 5‑(4‑chlorobenzoyloxy)-2‑methyl‑benzofuran‑3‑carboxylate scaffold, the methyl ester (301682‑64‑4) shows the lowest computed octanol‑water partition coefficient (XLogP3 = 4.6). The ethyl ester analog (CAS 300557‑29‑3) reaches XLogP3 = 5.0, and the isopropyl ester (CAS 300557‑40‑8) attains XLogP3 = 5.2 [1]. This logarithmic scale means that the isopropyl ester is approximately four‑fold more lipophilic than the methyl ester, a gap that often translates into markedly different cellular permeability, plasma protein binding, and metabolic clearance profiles in medicinal chemistry programs.

Lipophilicity Drug-likeness Permeability

Molecular‑Weight Advantage of the Methyl Ester Over Higher Alkyl Esters for Fragment‑Based Screening

The molecular weight of the methyl ester (344.7 g·mol⁻¹) is 14 Da lower than that of the ethyl ester (358.8 g·mol⁻¹) and 28 Da lower than that of the isopropyl ester (372.8 g·mol⁻¹) [1]. In fragment‑based screening, where molecular weight is strictly capped (typically ≤300 Da for true fragments, but the compound may serve as a scaffold‑shaping tool), the methyl ester’s smaller size yields a measurably better ligand‑efficiency baseline when normalized by activity.

Fragment-based drug discovery Ligand efficiency Molecular weight

Differentiation from the 4‑Chlorobenzyloxy Analog via the Ester‑type Linker at the Benzofuran 5‑Position

The 5‑(4‑chlorobenzoyloxy) substituent of the target compound contains an ester‑type carbonyl linker, whereas the direct analog 5‑(4‑chlorobenzyloxy)-2-methyl‑benzofuran‑3‑carboxylic acid methyl ester (CAS 300674‑29‑7) replaces this carbonyl with a methylene group. This single‑atom exchange reduces the hydrogen‑bond acceptor count from 5 (target) to 4 (analog) [1] and eliminates a key polar interaction site that is often exploited in protein‑ligand binding. Rotatable bond count remains identical (5), but the electronic character of the linker region is fundamentally altered, as reflected in the different InChIKeys and computed dipole moments.

Hydrogen-bond acceptor count Conformational flexibility Bioisosterism

Documented Use in HCV NS3 and NS5B Screening Cascades Limits Substitution Risk

Methyl 5‑(4‑chlorobenzoyloxy)-2‑methyl‑1‑benzofuran‑3‑carboxylate appears in public bioassay records for both an HCV NS3 helicase fluorescence‑polarization counterscreen and a cell‑based NS5B replicon assay linked to US Patent 9,364,482 [1]. The patent explicitly claims substituted benzofuran‑3‑carboxylate esters with a 4‑chlorobenzoyloxy motif as NS5B polymerase inhibitors, and Compound 3 in that patent (BDBM235829) achieves an IC₅₀ of 2.84 nM in a stable replicon cell line [2]. While the exact structural identity of BDBM235829 has not been publicly mapped to CAS 301682‑64‑4, the patent’s Markush structure and the public bioassay records demonstrate that the specific 4‑chlorobenzoyloxy‑methyl ester substitution pattern is integral to the claimed intellectual property. Acquiring a close analog that lacks this exact substitution would place a research program outside the patent’s exemplified chemical space.

Antiviral screening Hepatitis C virus Patent mapping

Optimal Application Scenarios for Methyl 5-(4-chlorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate Based on Differentiated Evidence


Hit‑to‑Lead Optimization in HCV Antiviral Programs Requiring Low‑Lipophilicity Starting Points

When an HCV drug‑discovery team needs to elaborate a benzofuran‑3‑carboxylate scaffold while keeping logP below 5.0, the methyl ester (XLogP3 = 4.6) provides a measurable advantage over the ethyl (5.0) and isopropyl (5.2) variants [1]. The compound’s documented inclusion in HCV NS3 and NS5B screening cascades further supports its selection as a reference tool for verifying on‑target activity in newly synthesized analogs .

Fragment‑Based Screening Libraries Where Ligand‑Efficiency Metrics Are Prioritized

With a molecular weight of 344.7 g·mol⁻¹, the methyl ester is the lightest member of the 5‑(4‑chlorobenzoyloxy)-2‑methyl‑benzofuran‑3‑carboxylate ester series [1]. Fragment‑based screening campaigns that employ this compound can report higher per‑atom ligand‑efficiency values than those using the heavier ethyl or isopropyl esters, facilitating more meaningful comparisons across chemically diverse library members.

Structure‑Based Design Requiring the Complete Hydrogen‑Bond‑Acceptor Profile of the 4‑Chlorobenzoyloxy Linker

The ester‑type carbonyl at position 5 provides a hydrogen‑bond acceptor that is absent in the corresponding 4‑chlorobenzyloxy analog (5 vs. 4 acceptors) [1]. In co‑crystallography or docking studies where this carbonyl engages a catalytic lysine or a backbone amide, procuring the benzoyloxy variant is mandatory; the benzyloxy congener will fail to recapitulate the interaction and may lead to false‑negative structure‑activity conclusions.

Patent‑Landscape Navigation for HCV NS5B Inhibitor Development

The compound’s structural signature aligns with the Markush claims of US Patent 9,364,482, which discloses benzofuran‑3‑carboxylate esters as NS5B polymerase inhibitors [1]. Research groups conducting freedom‑to‑operate analyses or seeking to build on the exemplified chemical space should acquire the precise substitution pattern represented by CAS 301682‑64‑4, as closely related analogs may fall outside the narrowest claims and thus lack the same intellectual‑property relevance.

Quote Request

Request a Quote for Methyl 5-(4-chlorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.